molecular formula C6H8N6O B11909240 6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one

6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one

Cat. No.: B11909240
M. Wt: 180.17 g/mol
InChI Key: HHQLPMGWOMKWIC-UHFFFAOYSA-N
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Description

6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one is a purine derivative with significant biological and chemical importance. This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA. Its unique structure allows it to participate in various biochemical processes and makes it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one typically involves the reaction of 4-amino-1,2,3-triazole-5-carbonitrile with formamidine or acetamidine under heating conditions. This reaction yields the corresponding 6-amino-8-azapurines . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or water, at elevated temperatures (around 100-150°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines.

Scientific Research Applications

6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex purine derivatives.

    Biology: Its structural similarity to adenine makes it useful in studying nucleic acid interactions and enzyme mechanisms.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one involves its interaction with nucleic acids and enzymes. It can act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. Its molecular targets include DNA and RNA polymerases, as well as enzymes like adenosine deaminase. The pathways involved in its action include nucleotide synthesis and degradation pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one is unique due to its specific amino and aminomethyl substitutions, which confer distinct chemical and biological properties. These substitutions allow it to participate in unique reactions and interactions that are not possible with other purine derivatives.

Properties

Molecular Formula

C6H8N6O

Molecular Weight

180.17 g/mol

IUPAC Name

6-amino-8-(aminomethyl)-1,7-dihydropurin-2-one

InChI

InChI=1S/C6H8N6O/c7-1-2-9-3-4(8)11-6(13)12-5(3)10-2/h1,7H2,(H4,8,9,10,11,12,13)

InChI Key

HHQLPMGWOMKWIC-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC2=NC(=O)NC(=C2N1)N)N

Origin of Product

United States

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